4-{[benzyl(methyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one
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Overview
Description
4-{[benzyl(methyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-one derivatives.
Preparation Methods
The synthesis of 4-{[benzyl(methyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate, followed by reaction with various sodium azides . Industrial production methods often employ green chemistry principles, using environmentally friendly solvents and catalysts .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl and methylamino groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide.
Scientific Research Applications
4-{[benzyl(methyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-cancer, anti-microbial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, such as anti-cancer and anti-inflammatory activities . The pathways involved often include the modulation of oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar compounds to 4-{[benzyl(methyl)amino]methyl}-6-hydroxy-7-phenyl-2H-chromen-2-one include other chromen-2-one derivatives like 7-amino-4-methyl-2H-chromen-2-one and 3-(4-{[benzyl(methyl)amino]methyl}phenyl)-6,7-dimethoxy-2H-chromen-2-one . These compounds share similar structural features but differ in their substituents, which can lead to variations in their biological activities and applications . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C24H21NO3 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-[[benzyl(methyl)amino]methyl]-6-hydroxy-7-phenylchromen-2-one |
InChI |
InChI=1S/C24H21NO3/c1-25(15-17-8-4-2-5-9-17)16-19-12-24(27)28-23-14-20(22(26)13-21(19)23)18-10-6-3-7-11-18/h2-14,26H,15-16H2,1H3 |
InChI Key |
RDYXMKZHLUIDJB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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